molecular formula C19H12N2O5 B2949208 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 329269-83-2

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2949208
CAS No.: 329269-83-2
M. Wt: 348.314
InChI Key: RRPGMIWCLMRNPM-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a hybrid structure combining an isoindole-1,3-dione moiety and a 4-oxo-4H-chromene (coumarin) scaffold. The molecule consists of:

  • 2-Methyl-1,3-dioxo-isoindol-5-yl group: A substituted isoindole ring with electron-withdrawing ketone groups at positions 1 and 3 and a methyl substituent at position 2. This moiety is known to enhance metabolic stability and influence binding interactions in medicinal chemistry .
  • 4-Oxo-4H-chromene-2-carboxamide: A coumarin derivative with a ketone at position 4 and a carboxamide group at position 2. The chromene core contributes to π-π stacking and hydrogen-bonding capabilities, often exploited in enzyme inhibition .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)16-9-14(22)12-4-2-3-5-15(12)26-16/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGMIWCLMRNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 4-oxo-4H-chromene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C19H14N2O5* 350.33 2-methyl-isoindolyl, 4-oxo-chromene carboxamide Hypothesized MMP inhibition (structural analogy)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) C16H12N2O5S 344.34 4-sulfamoylphenyl, 2-oxo-chromene Synthesized via acid-catalyzed condensation; sulfonamide group enhances solubility
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) C25H23N3O5 445.47 Benzyl-isoindolyl, 2-(4-(2-hydroxyethoxy)phenyl)acetamide Dual MMP-7/-13 inhibitor; hydroxyethoxy improves pharmacokinetics
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C24H26N2O5S 454.50 7,8-dimethyl-chromene, benzothiophen, methoxyethyl carbamoyl Structural complexity increases steric bulk; no reported activity

*Inferred based on structural analogs.

Key Observations:

Isoindole Modifications: The target compound’s 2-methyl-isoindolyl group contrasts with the benzyl substitution in ’s MMP inhibitors. ’s compound (C15H19N3O3) shares the 2-methyl-1,3-dioxo-isoindol-5-yl group but lacks the chromene system, instead featuring a simpler acetamide chain .

Chromene Variations: The target’s 4-oxo-4H-chromene differs from the 2-oxo-2H-chromene in ’s compound 12. ’s chromene derivative includes 7,8-dimethyl substitutions, which increase lipophilicity and may reduce aqueous solubility compared to the target compound .

Amide Linkage :

  • The carboxamide group in the target compound is directly conjugated to the chromene ring, whereas analogs like 13b () use acetamide linkages. Carboxamides generally exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition .

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both isoindole and chromene moieties. Its molecular formula is C14H11N2O4C_{14}H_{11}N_{2}O_{4}, with a molecular weight of approximately 255.25 g/mol. The structure features functional groups that may contribute to its biological activity, including carbonyls and amides.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been suggested that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Cytotoxicity : Preliminary studies indicate that the compound may induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

Activity Assay Type Concentration Range Effect Observed
AntioxidantDPPH Scavenging10 - 100 µg/mLSignificant reduction in DPPH radicals
CytotoxicityMTT Assay (MCF7 Cell Line)0.1 - 100 µg/mLIC50 = 25 µg/mL
Enzyme InhibitionCOX and LOX Assays10 - 50 µg/mLInhibition percentage > 50%
AntibacterialAgar Diffusion Method15 - 500 µg/mLMIC against E. coli = 31 µg/mL

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of isoindole exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Research indicated that derivatives could effectively inhibit COX enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Effects : Compounds similar to the target compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

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